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A comprehensive analysis of dihydroxylycopene content across various plant cultivars is not

readily available in existing scientific literature. Dihydroxylycopene, a derivative of lycopene,

is a less abundant carotenoid, and its quantification is not a standard component of most

carotenoid profiling studies. Therefore, this guide presents a comparative study of lycopene

content in different tomato (Solanum lycopersicum) cultivars, as lycopene is the direct

biosynthetic precursor to dihydroxylycopene and is extensively studied. The data provided for

lycopene can serve as a valuable proxy for identifying cultivars that may have a higher

potential for dihydroxylycopene accumulation.

This guide is intended for researchers, scientists, and drug development professionals

interested in the comparative analysis of these health-promoting compounds in different plant

sources.

Comparative Analysis of Lycopene Content in
Tomato Cultivars
Tomatoes are the primary dietary source of lycopene.[1] The concentration of lycopene can

vary significantly among different cultivars, influenced by genetic factors and cultivation

conditions.[2][3] High-lycopene tomato varieties have been specifically bred to contain

significantly higher levels of this carotenoid compared to standard cultivars.
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The following table summarizes the lycopene content in various tomato cultivars as reported in

several studies. It is important to note that direct comparisons between studies should be made

with caution due to variations in experimental protocols, cultivation conditions, and ripeness at

the time of analysis.

Cultivar
Lycopene Content (µg/g
fresh weight)

Reference

Bella rosa 104.4 [1]

Roma 78.8 [2]

Cherry tomato 89.1 - 1240 [2]

On-the-vine 50.0 [2]

HLT-F71 (High Lycopene) 140.5 - 280.0 [3][4]

Nemador 74.5 [3]

Rio Grande 98.8 - 104.9 [4]

Kalvert (High Lycopene) 167.1 [3]

ISI-24424 (High Lycopene) 170.1 [3]

Roma VF 17.18 [4]

Experimental Protocols
The quantification of lycopene and other carotenoids from plant tissues involves several key

steps: sample preparation, extraction, and analysis, typically by High-Performance Liquid

Chromatography (HPLC).

Sample Preparation
Harvesting and Storage: Tomato fruits are harvested at the desired stage of ripeness. For

analysis, samples are often washed, cut, quartered, chopped, and then frozen in liquid

nitrogen to halt enzymatic activity.[5][6] The ground samples are stored at -80°C until

extraction.[5][6]
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Homogenization: A known weight of the frozen plant tissue (typically 0.3-3 g) is homogenized

to a fine powder or paste.[7][8]

Extraction of Lycopene
A common method for extracting lycopene involves the use of organic solvents.

Solvent System: A mixture of hexane, acetone, and ethanol (in a 2:1:1 or similar ratio) is

frequently used for extraction.[5][7][8]

Procedure:

The homogenized sample is mixed with the solvent mixture.

The mixture is stirred or vortexed for a period (e.g., 15-30 minutes) to ensure thorough

extraction.[8][9]

To facilitate phase separation, deionized water or a sodium sulfate solution is added.[7][8]

The mixture is allowed to stand for phase separation. The upper, colored, non-polar layer

containing the lycopene is collected.[7]

The aqueous layer can be re-extracted to maximize recovery.

The collected organic phases are pooled and may be washed with distilled water to

remove residual water-soluble impurities.[7][9]

The extract is then dried using anhydrous sodium sulfate.[7][9]

The solvent is evaporated under a stream of nitrogen or using a rotary evaporator at a low

temperature (e.g., 35°C).[9]

The dried residue is re-dissolved in a known volume of a suitable solvent (e.g.,

tetrahydrofuran followed by acetonitrile/methanol) for HPLC analysis.[5][6]
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Chromatographic System: A reverse-phase HPLC system equipped with a C18 or C30

column is commonly used for carotenoid separation.[10][11]

Mobile Phase: A variety of mobile phase compositions can be used, often in an isocratic or

gradient elution mode. A common mobile phase is a mixture of methanol, acetonitrile, and

tetrahydrofuran.[10]

Detection: Detection is typically performed using a photodiode array (PDA) or a UV-Vis

detector at the maximum absorption wavelength of lycopene, which is around 472 nm.[5][10]

[11] Mass spectrometry (MS) can also be coupled with HPLC for more definitive

identification.

Quantification: The concentration of lycopene in the sample is determined by comparing the

peak area from the sample chromatogram to a standard curve generated from known

concentrations of a pure lycopene standard.[12]

Visualizations
Carotenoid Biosynthesis Pathway in Tomato
The following diagram illustrates the key steps in the carotenoid biosynthesis pathway in

tomatoes, leading to the formation of lycopene and its subsequent conversion to other

carotenoids.
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Caption: Simplified carotenoid biosynthesis pathway in tomato.

Experimental Workflow for Lycopene Quantification
This diagram outlines the general workflow for the extraction and quantification of lycopene

from tomato cultivars.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://arccjournals.com/journal/agricultural-science-digest/DF-550
https://chalcogen.ro/1349_Bunghez.pdf
https://arccjournals.com/journal/agricultural-science-digest/DF-550
https://journals.wgu.edu.et/index.php/star/article/view/56
https://arccjournals.com/journal/agricultural-science-digest/DF-550
https://chalcogen.ro/1349_Bunghez.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8838682/
https://www.benchchem.com/product/b1148490?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Extraction

Analysis

Harvest Tomato Cultivars

Homogenization

Solvent Extraction
(Hexane:Acetone:Ethanol)

Phase Separation

Solvent Evaporation

HPLC Analysis

Quantification

Data_Comparison

Data Comparison

Click to download full resolution via product page

Caption: Experimental workflow for lycopene quantification.
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Logical Relationship: Comparison of Lycopene Content
This diagram illustrates the conceptual framework for comparing lycopene content across

different tomato cultivars.
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Caption: Comparison of lycopene content across cultivars.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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